5-(Chloroamino)valeraldehyde
Description
Its synthesis likely involves halogenation and amination steps starting from valeraldehyde or related precursors.
Properties
CAS No. |
187222-05-5 |
|---|---|
Molecular Formula |
C5H10ClNO |
Molecular Weight |
135.59 g/mol |
IUPAC Name |
5-(chloroamino)pentanal |
InChI |
InChI=1S/C5H10ClNO/c6-7-4-2-1-3-5-8/h5,7H,1-4H2 |
InChI Key |
MIDRNSOKTQMESY-UHFFFAOYSA-N |
Canonical SMILES |
C(CCNCl)CC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloroamino)valeraldehyde can be achieved through several methods. One common approach involves the chlorination of valeraldehyde using thionyl chloride or phosgene in the presence of a catalyst such as iron powder or iron oxide. The reaction is typically carried out at elevated temperatures (around 100°C) and involves the addition of phosgene over a period of several hours, followed by distillation under reduced pressure to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of 5-(Chloroamino)valeraldehyde may involve large-scale chlorination processes using similar reagents and conditions as described above. The use of continuous flow reactors and advanced distillation techniques can enhance the efficiency and yield of the production process while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(Chloroamino)valeraldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloroamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can react with the chloroamino group under mild conditions.
Major Products Formed
Oxidation: Valeric acid.
Reduction: 5-(Chloroamino)pentanol.
Substitution: Various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
5-(Chloroamino)valeraldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of polymers, resins, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 5-(Chloroamino)valeraldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chloroamino group can also participate in substitution reactions, leading to the formation of new compounds with different biological activities .
Comparison with Similar Compounds
Valeraldehyde (Pentanal)
Molecular Formula : C₅H₁₀O
Key Properties :
- Physical State : Colorless liquid with a pungent odor .
- Boiling Point : ~103°C .
- Applications : Used in fragrances, rubber accelerators, and as a precursor to valeric acid and amyl alcohol .
- Hazards : Flammable (NFPA rating), toxic via ingestion/skin contact, and irritant to eyes/respiratory systems .
Comparison :
- Structural Differences: Lacks chloroamino group; simpler aldehyde structure.
- Reactivity: Valeraldehyde undergoes typical aldehyde reactions (oxidation, condensation).
- Toxicity: 5-(Chloroamino)valeraldehyde is expected to exhibit higher toxicity due to the chloroamino group, which may confer mutagenic or carcinogenic properties (inferred from chloroamino toluene analogs ).
5-Chlorovaleraldehyde (5-Chloropentanal)
Comparison :
- Structural Differences: Chlorine substituent at the fifth carbon vs. chloroamino group.
- Reactivity: The chlorine atom in 5-chlorovaleraldehyde may participate in elimination or substitution reactions, whereas the chloroamino group in 5-(Chloroamino)valeraldehyde could enable redox activity or complexation with metals.
- Safety: Chlorinated aldehydes generally exhibit enhanced toxicity; 5-(Chloroamino)valeraldehyde’s amino group may further increase bioactivity risks.
5-Chloro-2-Hydroxybenzaldehyde
Comparison :
- Structural Differences: Aromatic vs. aliphatic backbone; hydroxy vs. chloroamino substituents.
- Functional Utility: Both compounds serve as synthetic intermediates, but 5-(Chloroamino)valeraldehyde’s aliphatic chain may favor applications in polymer chemistry or crosslinking agents.
Data Tables
Table 1: Physical and Chemical Properties
Table 2: Hazard Comparison
Research Findings and Gaps
- Synthesis Pathways: Valeraldehyde is produced via oxo synthesis (butylene + syngas) .
- Market Applications: Valeraldehyde’s demand is driven by fragrance and rubber industries , while its chloroamino derivative could niche into specialty chemicals.
- Toxicological Data: Explicit studies on 5-(Chloroamino)valeraldehyde are absent; safety protocols should align with those for chlorinated amines and aldehydes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
